N-{3-[(4-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the amidation reaction . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structures of these synthesized compounds are usually confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . In addition, DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various techniques. For instance, the vibrational frequencies of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide were analyzed, revealing some physicochemical properties of the compound .Safety and Hazards
Mechanism of Action
Target of Action
Oprea1_694276, also known as Oprea1_877534 or N-{3-[(4-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide, primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme that plays a crucial role in the biosynthesis of steroid hormones .
Mode of Action
The compound interacts with its target, HSD11B1, by inhibiting its activity . This inhibition alters the normal function of the enzyme, leading to changes in the biosynthesis of steroid hormones .
Biochemical Pathways
The inhibition of HSD11B1 affects several biochemical pathways, including the steroid hormone biosynthesis , metabolism of xenobiotics by cytochrome P450 , and metabolic pathways . These pathways are involved in various biological processes, including hormone production and metabolism .
Result of Action
The molecular and cellular effects of Oprea1_694276’s action are primarily related to its inhibition of HSD11B1. By inhibiting this enzyme, the compound can potentially alter the production and metabolism of steroid hormones, which could have various downstream effects on cellular functions .
properties
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLUNECDBSSHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.